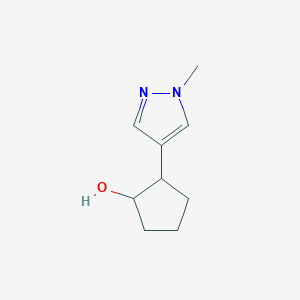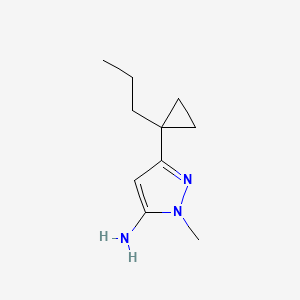
2-Methyl-5-(pyridin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pyridin-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with pyridine-2-carbaldehyde under reductive conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) over palladium (Pd) catalysts are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-5-(pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyridin-2-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(pyridin-3-yl)aniline: Similar structure but with the pyridine ring attached at the 3-position.
2-Methyl-5-(pyridin-4-yl)aniline: Similar structure but with the pyridine ring attached at the 4-position.
2-Methyl-5-(quinolin-2-yl)aniline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Methyl-5-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-5-pyridin-2-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h2-8H,13H2,1H3 |
InChI Key |
LBKPLWQTEXXBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B13285326.png)
amine](/img/structure/B13285328.png)

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B13285352.png)





![3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13285392.png)

![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)

